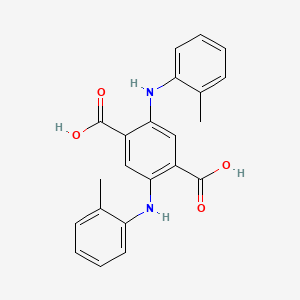
2,5-Di-o-toluidinoterephthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Di-o-toluidinoterephthalic acid is an organic compound with the molecular formula C22H20N2O4. It is also known by other names such as 2,5-Bis(2-methylanilino)benzene-1,4-dicarboxylic acid and 1,4-Benzenedicarboxylic acid, 2,5-bis[(2-methylphenyl)amino]- . This compound is characterized by the presence of two o-toluidine groups attached to a terephthalic acid core, making it a derivative of terephthalic acid.
Métodos De Preparación
The synthesis of 2,5-Di-o-toluidinoterephthalic acid typically involves the reaction of terephthalic acid with o-toluidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
2,5-Di-o-toluidinoterephthalic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,5-Di-o-toluidinoterephthalic acid has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic applications, such as drug development and delivery systems, is ongoing.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,5-Di-o-toluidinoterephthalic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
2,5-Di-o-toluidinoterephthalic acid can be compared with other similar compounds such as:
2,5-Di-p-toluidinoterephthalic acid: This compound has p-toluidine groups instead of o-toluidine groups, leading to different chemical and physical properties.
2,5-Bis(4-methylphenyl)amino]terephthalic acid: Another derivative with different substituents on the aromatic rings.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications compared to its analogs.
Propiedades
Número CAS |
68140-99-8 |
|---|---|
Fórmula molecular |
C22H20N2O4 |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
2,5-bis(2-methylanilino)terephthalic acid |
InChI |
InChI=1S/C22H20N2O4/c1-13-7-3-5-9-17(13)23-19-11-16(22(27)28)20(12-15(19)21(25)26)24-18-10-6-4-8-14(18)2/h3-12,23-24H,1-2H3,(H,25,26)(H,27,28) |
Clave InChI |
XJNWPYYRBAQKNJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NC2=CC(=C(C=C2C(=O)O)NC3=CC=CC=C3C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-Methoxyphenyl)amino]benzonitrile](/img/structure/B14148040.png)
![1-[trans-4-[(1E)-2-(trans-4-Ethenylcyclohexyl)ethenyl]cyclohexyl]-4-methylbenzene](/img/structure/B14148056.png)

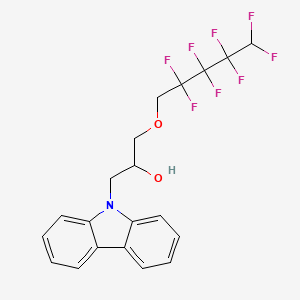


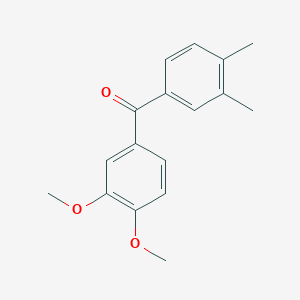
![(2E)-3-(3,4-dimethoxyphenyl)-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]prop-2-enamide](/img/structure/B14148082.png)
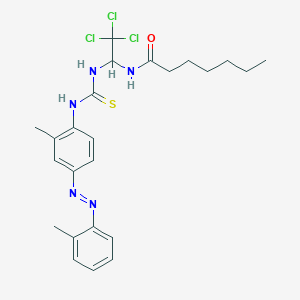
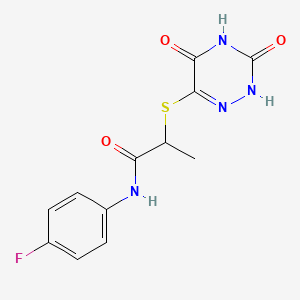
![3,4-dihydro-2H-pyrano[2,3-c]pyridine](/img/structure/B14148102.png)
![N-(2-{[(4-Chlorophenyl)methyl]amino}pyridin-3-yl)-2-nitrobenzamide](/img/structure/B14148110.png)
![3-hydroxy-5-{4-[2-(2-methylphenoxy)ethoxy]phenyl}-1-[3-(morpholin-4-yl)propyl]-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14148118.png)
![1-[4-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]ethanone](/img/structure/B14148121.png)
